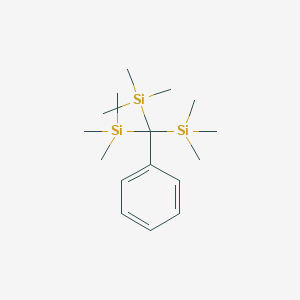
Silane, (phenylmethylidene)tris(trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (phenylmethylidene)tris(trimethyl-) is a colorless liquid used in various scientific research applications. It is also known as phenylmethyltris(trimethylsilyloxy)silane or PMTMS. Silanes are a group of compounds that contain silicon and hydrogen atoms and are widely used in various fields, including material science, electronics, and pharmaceuticals. Silanes have unique properties that make them useful in many applications, and PMTMS is no exception.
Mechanism of Action
PMTMS acts as a coupling agent by forming covalent bonds between the surfaces of two different materials. The trimethylsilyl groups on PMTMS react with the hydroxyl groups on the surface of the materials, forming a covalent bond. This covalent bond helps to improve the adhesion between the materials, making them more durable and resistant to wear and tear.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PMTMS. However, it is known that PMTMS is not toxic to cells and has low cytotoxicity. PMTMS is also biocompatible, meaning that it does not cause an immune response when introduced into the body. This makes it suitable for use in medical applications, such as drug delivery and tissue engineering.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PMTMS in lab experiments is its ability to form strong covalent bonds between different materials. This makes it useful in the fabrication of microfluidic devices and the synthesis of nanoparticles. PMTMS is also stable and easy to handle, making it a popular choice for researchers. However, PMTMS is not suitable for all applications, and its use may be limited by its high cost and limited availability.
Future Directions
There are several future directions for the use of PMTMS in scientific research. One potential application is in the field of tissue engineering, where PMTMS could be used to create scaffolds for growing cells and tissues. PMTMS could also be used in the development of new drug delivery systems, where it could help to improve the targeting and efficiency of drugs. Additionally, PMTMS could be used in the fabrication of new materials with unique properties, such as self-healing materials or materials with enhanced durability.
Conclusion:
In conclusion, PMTMS is a versatile compound with many applications in scientific research. Its ability to form strong covalent bonds between different materials makes it useful in the fabrication of microfluidic devices and the synthesis of nanoparticles. PMTMS is also biocompatible and has low cytotoxicity, making it suitable for use in medical applications. While there are limitations to its use, such as its high cost and limited availability, the future directions for PMTMS in scientific research are promising, and it is likely to continue to be an important compound in many fields.
Synthesis Methods
The synthesis of PMTMS involves the reaction of phenylmethyltrichlorosilane with trimethylsilyl alcohol in the presence of a catalyst. The reaction produces PMTMS and HCl as a byproduct. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the product.
Scientific Research Applications
PMTMS is widely used in scientific research as a coupling agent, which is a substance that helps to bond two different materials together. PMTMS is used as a coupling agent in the fabrication of microfluidic devices, which are small devices used to manipulate fluids at a microscale level. PMTMS is also used in the synthesis of nanoparticles, which are used in various applications, including drug delivery and cancer therapy.
properties
CAS RN |
14595-76-7 |
|---|---|
Product Name |
Silane, (phenylmethylidene)tris(trimethyl- |
Molecular Formula |
C16H32Si3 |
Molecular Weight |
308.68 g/mol |
IUPAC Name |
trimethyl-[phenyl-bis(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C16H32Si3/c1-17(2,3)16(18(4,5)6,19(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChI Key |
BJHODTDULBKACB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Other CAS RN |
14595-76-7 |
synonyms |
Silane, (phenylmethylidene)tris(trimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



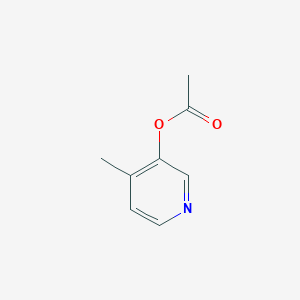
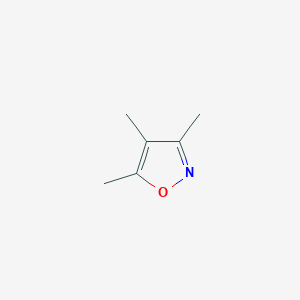

![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)

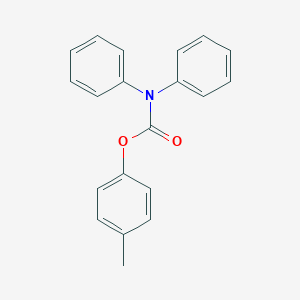
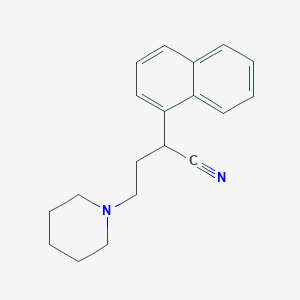
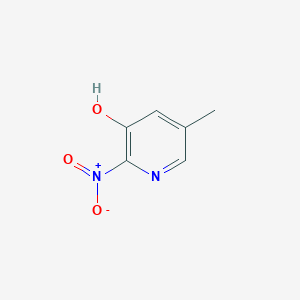


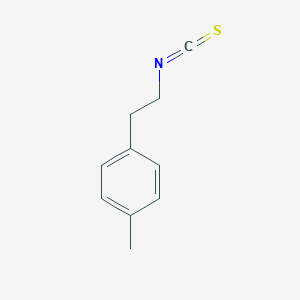
![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)
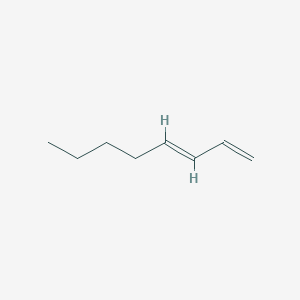
![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)